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L-Ribulose 5-phosphate

Enzyme kinetics Epimerase assay L-arabinose catabolism

Accurate enzyme characterization and metabolic engineering require the correct stereoisomer. Generic pentose phosphates introduce kinetic artifacts due to strict enzyme specificity for the L-configuration. - **Definitive substrate** for L-ribulose-5-phosphate 4-epimerase (AraD): native kcat = 12 s⁻¹, Km = 0.705 mM. - **Essential standard** for LC-MS/MS quantification of L-arabinose pathway intermediates. - **High-purity enzymatic preparation** available, free from D-xylulose 5-phosphate and D-ribulose 5-phosphate contaminants.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B1219792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ribulose 5-phosphate
Synonymsibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1
InChIKeyFNZLKVNUWIIPSJ-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribulose 5-phosphate: Key Intermediate in L-Arabinose Catabolism


L-Ribulose 5-phosphate (LRu5P, CAS 2922-69-2) is a ketopentose phosphate with molecular formula C5H11O8P and molecular weight 230.11 g/mol [1]. It functions as the obligate intermediate in the third step of L-arabinose catabolism, where it is epimerized to D-xylulose 5-phosphate (D-Xu5P) by the enzyme L-ribulose-5-phosphate 4-epimerase (AraD), thereby channeling pentose carbon into central metabolism via the pentose phosphate pathway [2]. As a stereochemically defined L- configured sugar phosphate, it serves as a critical substrate for characterizing epimerase and kinase mechanisms and for metabolic engineering of microbial rare sugar utilization pathways [3].

AraD epimerase kinetic characterization
L-ribulokinase substrate affinity studies
Metabolic flux analysis in L-arabinose utilization

Why Generic Pentose Phosphates Cannot Substitute L-Ribulose 5-phosphate


L-Ribulose 5-phosphate cannot be generically replaced by D-ribulose 5-phosphate, D-xylulose 5-phosphate, or other pentose phosphates due to profound stereochemical discrimination by its cognate enzymes. The L-ribulose-5-phosphate 4-epimerase (AraD) exhibits strict specificity for the L-configuration, with a retroaldol/aldol mechanism that requires precise positioning of the C4 hydroxyl group and the C5 phosphate relative to catalytic acid/base residues Tyr229' and Asp120' [1]. Ribulokinase (AraB) displays a 2.8-fold lower Km for L-ribulose (0.14 mM) compared to D-ribulose (0.39 mM), demonstrating that even when both enantiomers are recognized, catalytic efficiency differs substantially [2]. Furthermore, the metabolic context is non-interchangeable: LRu5P is the exclusive product of L-arabinose isomerase/kinase action and the dedicated substrate for AraD, with any alternative pentose phosphate failing to integrate into the L-arabinose catabolic regulon [3].

L-Ribulose 5-phosphate
D-Ribulose 5-phosphate
AraD epimerase requires L-configuration at C4; D-isomer is not a substrate and cannot replace LRu5P
L-Ribulose 5-phosphate
L-Fuculose 1-phosphate
Phosphate at C5 enables specific AraD binding; aldolase substrate has phosphate at C1, requiring reversed orientation incompatible with epimerase

Quantitative Evidence Differentiating L-Ribulose 5-phosphate from Analogs


Superior Catalytic Turnover in Epimerase AraD

L-Ribulose 5-phosphate is the native, most efficient substrate for the epimerase AraD, exhibiting a kcat of 12 s⁻¹ in the wild-type enzyme [1]. In direct head-to-head comparison, the kcat/Km ratio for LRu5P is 20750-fold higher than that observed for the D120N mutant, and 12969-fold higher than the K42M mutant, underscoring the strict structural and stereochemical requirements for optimal catalysis [2]. The pH profile of V/K for LRu5P is bell-shaped with pK values of 5.94 and 8.24, reflecting the ionization states of catalytic residues optimized for this substrate [3].

Epimerase Catalytic Efficiency
Head-to-head
kcat/Km 20750-fold lower in D120N mutant; 12969-fold lower in K42M mutant relative to wild-type AraD
Supports native substrate kinetics interpretation
E. coli AraD, pH 7.6, 37°C; mutants show strict structural requirements
Enzyme kinetics Epimerase assay L-arabinose catabolism

Enhanced Binding Affinity in Ribulokinase

E. coli ribulokinase (AraB) phosphorylates all four 2-ketopentoses with comparable kcat values but with significantly different binding affinities [1]. The Km for L-ribulose is 0.14 mM, whereas the Km for D-ribulose is 0.39 mM, representing a 2.8-fold lower Km (higher affinity) for the L-enantiomer [2]. The Km for MgATP is also substrate-dependent: 0.02 mM with L-ribulose vs. 0.027 mM with D-ribulose and L-xylulose, indicating synergism in substrate binding that favors the natural L-arabinose-derived substrate [2].

Ribulokinase Binding Affinity
Head-to-head
Km 0.14 mM (L-ribulose) vs 0.39 mM (D-ribulose); 2.8-fold lower Km for L-enantiomer
Supports L-enantiomer affinity context
E. coli ribulokinase, 25°C, pH 7.5; affinity for other pentoses significantly lower
Kinase substrate specificity Ketopentose phosphorylation Metabolic engineering

Distinct Circular Dichroism Signature for Epimerization Monitoring

The circular dichroism (CD) spectra of L-ribulose 5-phosphate and D-xylulose 5-phosphate differ sufficiently to allow the epimerization reaction to be followed continuously at 300 nm without the need for coupled enzymatic assays or chromatographic separation [1]. This spectral differentiation is a direct consequence of the distinct stereochemical configuration at C4 and the resulting chromophoric environment of the ketone group. The CD spectral change provides a real-time, label-free method to quantify AraD activity that is not possible with D-ribulose 5-phosphate, which lacks the necessary chromophoric transition in this wavelength region [2].

CD Spectral Discrimination
Head-to-head
Distinct CD spectra enable real-time 300 nm monitoring without coupled enzymes
Supports continuous epimerization assay development
Aqueous buffer, pH 7.5; requires CD instrumentation
Spectroscopic assay Epimerase activity Reaction monitoring

Reversed Substrate Binding Orientation Differentiates Epimerase from Aldolase and Prevents Functional Substitution

Despite 26% sequence identity and high structural similarity between L-ribulose-5-phosphate 4-epimerase and L-fuculose-1-phosphate aldolase, the enzymes cannot substitute for each other's substrates [1]. Mutagenesis of residues in the phosphate-binding pocket (N28A, K42M) produced dramatically higher Km values for LRu5P, confirming that both enzymes utilize the same phosphate recognition pocket but with a critical distinction: the substrates must bind in a reversed or "flipped" orientation due to phosphate positioning at opposite ends (C5 in LRu5P vs. C1 in L-Fuc1P) [2]. The epimerase mutant D120N displays a 3000-fold decrease in kcat while maintaining wild-type structure, demonstrating that Asp120' is specifically tuned for LRu5P/D-Xu5P interconversion and not for aldolase chemistry [3].

Substrate Recognition Mechanism
Class-level
D120N mutant: 3000-fold lower kcat; phosphate at C5 forces reversed binding orientation relative to aldolase
Supports mechanism-specific substrate design
Conserved phosphate pocket; epimerase-aldolase comparison may not transfer to all homologs
Enzyme mechanism Substrate recognition Structural biology

High-Value Research and Bioprocess Applications


Epimerase Characterization and Inhibitor Screening

LRu5P is the native, kinetically optimized substrate for AraD (kcat = 12 s⁻¹, Km = 0.705 mM) and is essential for accurate determination of enzyme kinetic parameters and for screening epimerase inhibitors [1]. The CD spectral distinction between LRu5P and D-Xu5P enables continuous, real-time monitoring of epimerization at 300 nm, eliminating the need for coupled assays [2]. Researchers studying L-arabinose metabolism, developing antimicrobial agents targeting this pathway, or engineering epimerase variants require LRu5P as the definitive substrate to avoid artifacts from non-native substrates [3].

Metabolic Engineering of L-Arabinose Utilization

In metabolic engineering of Escherichia coli, Bacillus subtilis, or other prokaryotes for L-arabinose valorization, LRu5P serves as the central pathway intermediate that must be quantified to assess pathway flux [1]. The Km of ribulokinase for L-ribulose (0.14 mM) is 2.8-fold lower than for D-ribulose, making L-arabinose-derived LRu5P the kinetically favored entry point for pentose phosphate pathway integration [2]. Use of authentic LRu5P as an analytical standard is critical for accurate LC-MS/MS quantification of intracellular metabolite pools, particularly given its isobaric nature with ribose-5-phosphate [3].

Mechanistic Studies of Aldolase/Epimerase Superfamily

LRu5P is the prototypical substrate for investigating the retroaldol/aldol mechanism shared by the evolutionarily related epimerase and aldolase superfamily [1]. The D120N mutant of AraD exhibits a 3000-fold reduction in kcat for LRu5P without structural perturbation, establishing Asp120' as the key catalytic acid/base residue specifically tuned for this substrate [2]. The reversed binding orientation of LRu5P (phosphate at C5) relative to L-fuculose-1-phosphate (phosphate at C1) provides a unique model system for studying substrate recognition plasticity in enzymes with conserved phosphate-binding pockets [3].

Enzymatic Synthesis of Isotopically Labeled Pentose Phosphates

LRu5P can be prepared enzymatically from L-ribulose and ATP using L-ribulokinase purified from an epimerase-deficient E. coli mutant, enabling incorporation of ¹³C or deuterium labels at defined positions [1]. This method yields LRu5P free from contaminating D-xylulose 5-phosphate and D-ribulose 5-phosphate, which is essential for isotope effect studies that elucidated the aldol cleavage mechanism [2]. The purified product can be separated from nucleotides by Dowex-1 formate chromatography, providing a route to high-purity labeled substrate for NMR and mass spectrometry studies [1].

Application
Selection Property
Validation Focus
Epimerase kinetic and inhibitor screening research
Native substrate identity and CD detection compatibility
AraD active-site kinetics and real-time assay setup
L-Arabinose pathway metabolic engineering
Authentic analytical standard for pentose phosphate profiling
Intracellular LRu5P quantification and isobaric differentiation
Aldolase/epimerase superfamily mechanism studies
Defined C5-phosphate stereochemistry and binding orientation
Retroaldol/aldol transition state modeling and residue-specific catalysis
Enzymatic synthesis of isotopically labeled substrates
Enzymatic route from L-ribulose with epimerase-deficient strain
Isotopic purity verification and D-epimer exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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